6-Brom-5-nitro-1H-Indazol

Übersicht

Beschreibung

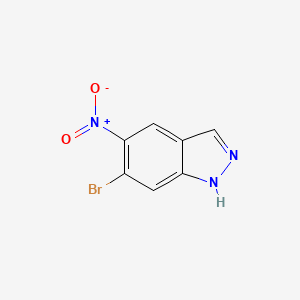

6-Bromo-5-nitro-1H-indazole is a heterocyclic aromatic organic compound. Indazoles, including 6-bromo-5-nitro-1H-indazole, are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The compound’s structure consists of a benzene ring fused to a pyrazole ring, with bromine and nitro substituents at the 6 and 5 positions, respectively.

Wissenschaftliche Forschungsanwendungen

6-Bromo-5-nitro-1H-indazole has several scientific research applications:

Wirkmechanismus

Target of Action

The primary targets of 6-bromo-5-nitro-1H-indazole are Nitric Oxide Synthases (NOS) . These enzymes are responsible for the production of nitric oxide (NO), a key biological messenger that plays a vital role in various physiological and pathological processes .

Mode of Action

It is known that indazole compounds can act as selective inhibitors of certain enzymes . In the case of 6-bromo-5-nitro-1H-indazole, it may interact with its targets (NOS) and cause changes in their activity, thereby affecting the production of NO .

Biochemical Pathways

The biochemical pathways affected by 6-bromo-5-nitro-1H-indazole are likely related to the nitric oxide synthesis pathway, given its targets. Changes in NO production can have downstream effects on various physiological processes, including vasodilation, immune response, and neurotransmission .

Pharmacokinetics

Factors such as how well it is absorbed in the body, how it is distributed to its target sites, how it is metabolized, and how it is excreted, all contribute to its overall bioavailability .

Result of Action

The molecular and cellular effects of 6-bromo-5-nitro-1H-indazole’s action would be largely dependent on its interaction with its targets and the subsequent changes in NO production. This could potentially lead to changes in blood vessel dilation, immune response, and nerve signal transmission .

Biochemische Analyse

Biochemical Properties

6-Bromo-5-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 6-bromo-5-nitro-1H-indazole, have been shown to act as selective inhibitors of phosphoinositide 3-kinase δ, an enzyme involved in cell growth, proliferation, and survival. This interaction is crucial for the compound’s potential therapeutic applications, particularly in the treatment of respiratory diseases and certain cancers.

Cellular Effects

The effects of 6-bromo-5-nitro-1H-indazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indazole derivatives, including 6-bromo-5-nitro-1H-indazole, can inhibit the viability of various human cancer cell lines, such as liver, breast, and leukemia cells . This inhibition is achieved through the modulation of proangiogenic cytokines and the induction of apoptosis, thereby reducing tumor growth and proliferation.

Molecular Mechanism

At the molecular level, 6-bromo-5-nitro-1H-indazole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound’s interaction with phosphoinositide 3-kinase δ results in the inhibition of this enzyme’s activity, thereby disrupting downstream signaling pathways involved in cell survival and proliferation . Additionally, 6-bromo-5-nitro-1H-indazole can induce oxidative stress in cells, leading to the activation of apoptotic pathways and cell death.

Temporal Effects in Laboratory Settings

The temporal effects of 6-bromo-5-nitro-1H-indazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to 6-bromo-5-nitro-1H-indazole has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of 6-bromo-5-nitro-1H-indazole vary with different dosages. Low to moderate doses of the compound have been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 6-bromo-5-nitro-1H-indazole can induce adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

6-Bromo-5-nitro-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of reactive intermediates that can further interact with cellular macromolecules, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 6-bromo-5-nitro-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be highly permeable across cell membranes, allowing it to accumulate in target tissues . This accumulation is facilitated by its interaction with transport proteins, which help in its cellular uptake and distribution .

Subcellular Localization

6-Bromo-5-nitro-1H-indazole exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular organelles and biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific compartments within the cell .

Vorbereitungsmethoden

The synthesis of 6-bromo-5-nitro-1H-indazole can be achieved through various methods. One common approach involves the nitration of 6-bromoindazole using nitric acid and sulfuric acid as nitrating agents . Another method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Industrial production methods often utilize transition metal-catalyzed reactions, such as copper or palladium-catalyzed cyclizations, to achieve higher yields and purity .

Analyse Chemischer Reaktionen

6-Bromo-5-nitro-1H-indazole undergoes several types of chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

6-Bromo-5-nitro-1H-indazole can be compared with other indazole derivatives, such as:

7-Nitroindazole: Similar in structure but with the nitro group at the 7 position, it also inhibits nitric oxide synthase but may have different pharmacokinetic properties.

6-Bromoindazole: Lacks the nitro group, which may result in different reactivity and biological activity.

5-Nitroindazole: Similar to 6-bromo-5-nitro-1H-indazole but without the bromine substituent, affecting its chemical and biological properties.

Biologische Aktivität

6-Bromo-5-nitro-1H-indazole is an indazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

6-Bromo-5-nitro-1H-indazole can be synthesized through nitration of 6-bromoindazole using nitric acid and sulfuric acid as nitrating agents. This compound belongs to a class of heterocyclic compounds known for their diverse biological properties, including anti-inflammatory, anti-tumor, and antimicrobial activities .

Target Enzymes:

The primary targets for 6-bromo-5-nitro-1H-indazole include:

- Nitric Oxide Synthases (NOS) : The compound acts as a selective inhibitor, influencing nitric oxide (NO) production, which plays a crucial role in various physiological processes such as vasodilation and neurotransmission.

Biochemical Pathways:

The compound's interaction with NOS affects the nitric oxide synthesis pathway, leading to downstream effects on blood vessel dilation and immune responses. Additionally, it has been shown to inhibit phosphoinositide 3-kinase δ (PI3Kδ), an enzyme involved in cell growth and survival, highlighting its potential in cancer therapy .

Antitumor Activity

Research indicates that 6-bromo-5-nitro-1H-indazole exhibits significant antitumor effects. In vitro studies have demonstrated its ability to inhibit the viability of various human cancer cell lines, including liver, breast, and leukemia cells. The compound's mechanism involves disrupting key signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In particular:

- Bacterial Activity : It exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria. For instance, it has comparable minimum inhibitory concentrations (MICs) to established antibiotics like gentamicin against strains such as Staphylococcus aureus .

- Antifungal Activity : Preliminary studies suggest that 6-bromo-5-nitro-1H-indazole may also possess antifungal properties, although further investigation is warranted to establish its efficacy against specific fungal strains .

Data Summary

Study on Antitumor Effects

A study conducted by Wang et al. evaluated the antitumor activity of various indazole derivatives, including 6-bromo-5-nitro-1H-indazole. The results indicated that this compound significantly inhibited tumor growth in mouse models of colon cancer, demonstrating its potential as a therapeutic agent .

Study on Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of indazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that 6-bromo-5-nitro-1H-indazole displayed notable activity with an MIC comparable to standard antibiotics, indicating its potential utility in treating resistant infections .

Pharmacokinetics

Understanding the pharmacokinetics of 6-bromo-5-nitro-1H-indazole is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion influence its bioavailability:

Eigenschaften

IUPAC Name |

6-bromo-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-5-2-6-4(3-9-10-6)1-7(5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKXPWFCVVSHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.